

Spectroscopic Profile of 2-Bromo-1-hexene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-hexene

Cat. No.: B12087949

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the vinyl bromide compound, **2-bromo-1-hexene**. Due to the limited availability of public experimental spectra, this guide presents predicted data obtained from validated computational models, serving as a valuable resource for the identification and characterization of this molecule. The information herein is intended to support research and development activities where **2-bromo-1-hexene** may be a key intermediate or target molecule.

Spectroscopic Data Summary

The following tables summarize the predicted spectral data for **2-bromo-1-hexene**, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Table 1: Predicted ^1H NMR Spectral Data for **2-bromo-1-hexene** (CDCl_3 , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.65	d	1H	=CH ₂ (geminal, trans to Br)
5.40	d	1H	=CH ₂ (geminal, cis to Br)
2.35	t	2H	-CH ₂ -C=
1.45	m	2H	-CH ₂ -CH ₂ -C=
1.35	m	2H	-CH ₂ -CH ₃
0.90	t	3H	-CH ₃

Table 2: Predicted ¹³C NMR Spectral Data for **2-bromo-1-hexene** (CDCl₃, 100 MHz)

Chemical Shift (ppm)	Assignment
135.5	C-Br
117.0	=CH ₂
38.5	-CH ₂ -C=
30.0	-CH ₂ -CH ₂ -C=
22.0	-CH ₂ -CH ₃
13.8	-CH ₃

Table 3: Predicted Infrared (IR) Spectral Data for **2-bromo-1-hexene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080	Medium	=C-H stretch
2955, 2930, 2870	Strong	C-H stretch (alkyl)
1630	Medium	C=C stretch
1465, 1380	Medium	C-H bend (alkyl)
890	Strong	=CH ₂ out-of-plane bend
650	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data for **2-bromo-1-hexene**

m/z	Relative Intensity (%)	Assignment
162/164	50/49	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br)
83	100	[M - Br] ⁺
55	80	[C ₄ H ₇] ⁺
41	60	[C ₃ H ₅] ⁺
29	40	[C ₂ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of **2-bromo-1-hexene** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096.
- Temperature: 298 K.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of neat **2-bromo-1-hexene** is placed directly onto the ATR crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .

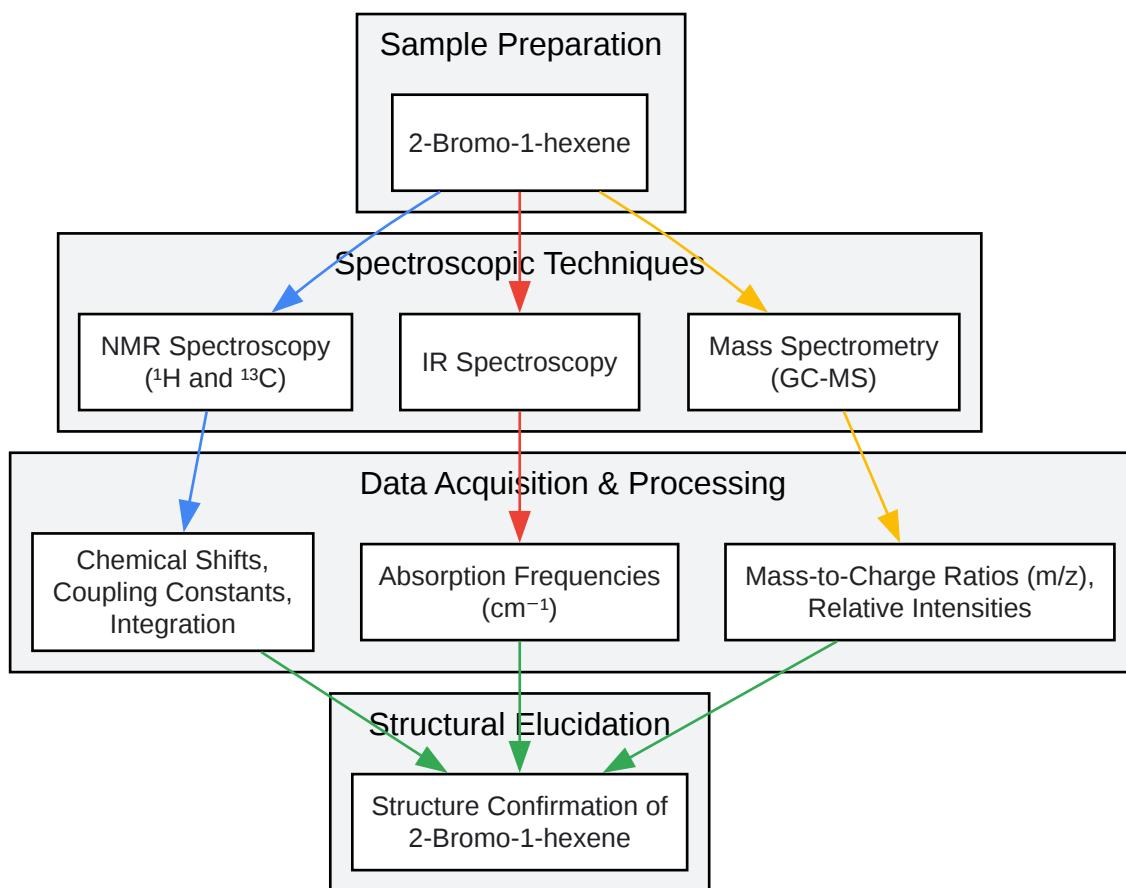
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation: A dilute solution of **2-bromo-1-hexene** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:


- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 20-200.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-bromo-1-hexene**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for **2-bromo-1-hexene**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-1-hexene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12087949#spectral-data-for-2-bromo-1-hexene\]](https://www.benchchem.com/product/b12087949#spectral-data-for-2-bromo-1-hexene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com